
Choline magnesium trisalicylate
Übersicht
Beschreibung
Choline magnesium trisalicylate is a non-acetylated salicylate widely used as a nonsteroidal anti-inflammatory drug. It is primarily employed to reduce pain and inflammation caused by conditions such as arthritis and to treat fever in adults . This compound is a combination of choline salicylate and magnesium salicylate, which work together to inhibit prostaglandin synthesis, thereby reducing inflammation and pain .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Cholinmagnesiumtrisalicylat beinhaltet die Reaktion von Cholinsalicylat mit Magnesiumsalicylat. Cholinsalicylat wird durch Reaktion von Salicylsäure mit Cholinhydroxid hergestellt, während Magnesiumsalicylat durch Reaktion von Salicylsäure mit Magnesiumhydroxid synthetisiert wird .
Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von Cholinmagnesiumtrisalicylat in der Regel die folgenden Schritte:
Herstellung von Cholinsalicylat: Salicylsäure wird in einem wässrigen Medium mit Cholinhydroxid umgesetzt.
Herstellung von Magnesiumsalicylat: Salicylsäure wird in einem wässrigen Medium mit Magnesiumhydroxid umgesetzt.
Kombination: Die beiden Verbindungen werden dann unter kontrollierten Bedingungen kombiniert, um Cholinmagnesiumtrisalicylat zu bilden.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Cholinmagnesiumtrisalicylat unterliegt verschiedenen chemischen Reaktionen, darunter:
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid wird häufig als Oxidationsmittel verwendet.
Hydrolytische Bedingungen: Wässriges Medium, Salzsäure und Natriumhydroxid werden für hydrolytische Reaktionen verwendet.
Hauptprodukte, die gebildet werden:
Wissenschaftliche Forschungsanwendungen
Pain Management and Anti-inflammatory Use
Choline magnesium trisalicylate is primarily used to relieve pain and inflammation associated with various conditions, including arthritis and musculoskeletal disorders. Its efficacy is comparable to that of aspirin but with a potentially better safety profile, particularly in patients who cannot tolerate traditional NSAIDs.
Clinical Studies
- Asthma Patients with Aspirin Hypersensitivity : A study involving 23 asthmatic patients demonstrated that this compound was well-tolerated, showing no significant adverse respiratory effects or airway obstruction when administered in escalating doses (50-1,500 mg) over a week. The absence of cyclooxygenase inhibition indicated its unique mechanism compared to other salicylates .
- Bone Pain from Metastatic Cancer : In a randomized controlled trial with 26 patients suffering from painful bony metastases, this compound significantly relieved pain within one hour of administration (1500 mg), suggesting its potential as an adjunct to opioids in managing metastatic bone pain .
Hepatotoxicity Concerns
While generally safe, this compound has been associated with liver enzyme elevations in some patients. Reports indicate that transient aminotransferase elevations can occur, which may resolve even with continued use if doses are adjusted .
Case Reports
- A notable case involved a 21-year-old woman who developed elevated liver enzymes after starting treatment for systemic lupus erythematosus. The elevation was linked to the use of this compound, highlighting the need for monitoring liver function during therapy .
Alternative to Aspirin for Platelet Aggregation
This compound has been investigated as an alternative to aspirin for patients at risk of bleeding complications due to its lower impact on platelet aggregation. A study comparing the effects of this compound and aspirin on platelet function found that while aspirin significantly inhibited platelet aggregation, this compound did not produce similar effects, suggesting its utility in specific clinical scenarios .
Pediatric Applications
This compound is also indicated for juvenile idiopathic arthritis, providing anti-inflammatory benefits without the gastrointestinal risks associated with conventional NSAIDs . However, caution is advised due to potential risks such as Reye's syndrome in children and adolescents.
Pharmacological Profile
The pharmacological properties of this compound include:
Wirkmechanismus
Choline magnesium trisalicylate exerts its effects by inhibiting the synthesis of prostaglandins, which are lipid compounds involved in the inflammatory response and pain signaling . The compound acts on the hypothalamus heat-regulating center to reduce fever and blocks the generation of pain impulses . The molecular targets include prostaglandin G/H synthase 1 and prostaglandin G/H synthase 2, which are key enzymes in the biosynthesis of prostaglandins .
Vergleich Mit ähnlichen Verbindungen
Aspirin (Acetylsalicylic Acid): Like choline magnesium trisalicylate, aspirin is a salicylate used for its anti-inflammatory and analgesic properties.
Magnesium Salicylate: This compound is a component of this compound and shares similar anti-inflammatory properties.
Choline Salicylate: Another component of this compound, choline salicylate is used for its analgesic and anti-inflammatory effects.
Uniqueness: this compound is unique due to its combination of choline salicylate and magnesium salicylate, which provides a synergistic effect in reducing inflammation and pain without affecting platelet aggregation . This makes it a preferred choice for patients who require anti-inflammatory treatment without the risk of bleeding complications associated with other salicylates .
Biologische Aktivität
Choline magnesium trisalicylate (CMT) is a non-acetylated salicylate compound with notable anti-inflammatory and analgesic properties. It is primarily used in the treatment of pain and inflammation associated with various conditions, including arthritis. This article provides a comprehensive overview of the biological activity of CMT, including its pharmacological mechanisms, clinical efficacy, safety profile, and relevant case studies.
CMT is a small molecule with the chemical formula and an average molecular weight of approximately 539.8 g/mol . The compound is known to inhibit prostaglandin synthesis, which plays a crucial role in mediating pain and inflammation. CMT acts on the hypothalamus to reduce fever and blocks pain impulse generation through its effects on cyclooxygenase enzymes (COX-1 and COX-2) .
Indications
CMT is indicated for:
- Symptomatic treatment of arthritis (including osteoarthritis and rheumatoid arthritis)
- Management of pyrexia (fever)
- Relief from pain and inflammation associated with other musculoskeletal disorders .
Dosage Forms
CMT is available in various formulations, including:
- Tablets (500 mg, 750 mg, 1000 mg salicylate content)
- Liquid preparations for patients who may prefer or require a non-tablet form .
Comparative Studies
A double-blind study compared the efficacy of CMT with ibuprofen in patients with rheumatoid arthritis. Results indicated that CMT was similarly effective as ibuprofen in reducing pain and inflammation but with a potentially better side effect profile .
Another study focused on asthmatic patients with aspirin hypersensitivity demonstrated that CMT did not induce airway obstruction or significant decrease in serum thromboxane B2 levels, indicating its safety for this specific population .
Safety Profile
CMT is generally well tolerated; however, like all medications, it can lead to adverse effects. Commonly reported side effects include:
- Gastrointestinal complaints (nausea, vomiting, gastric upset)
- Tinnitus
- Mild elevations in liver enzymes .
Case Studies
-
Liver Enzyme Elevations : A case involving a 21-year-old woman taking CMT for systemic lupus erythematosus showed transient serum aminotransferase elevations after four days of treatment. The enzyme levels began to decline upon discontinuation of the drug .
Key Points Details Medication This compound Dose 3.0 g daily Pattern Mixed (R=4.5) Severity Mild enzyme elevations Latency 4 days - Eosinophilic Hepatitis : Another case reported eosinophilic hepatitis after short-term use of CMT, highlighting the need for monitoring liver function during treatment .
Pharmacokinetics
CMT exhibits favorable pharmacokinetic properties. A study comparing once-daily versus twice-daily dosing regimens found that both regimens achieved therapeutic salicylate levels effectively without significant differences in bioavailability .
Pharmacokinetic Parameter | Once Daily (3000 mg) | Twice Daily (1500 mg) |
---|---|---|
Mean Trough Concentration | Within therapeutic range (5-30 mg/dL) | Within therapeutic range (5-30 mg/dL) |
Area Under Curve (AUC) | Higher after once daily dosing | Lower after twice daily dosing |
Eigenschaften
Key on ui mechanism of action |
Inhibits prostaglandin synthesis; acts on the hypothalamus heat-regulating center to reduce fever; blocks the generation of pain impulses |
---|---|
CAS-Nummer |
64425-90-7 |
Molekularformel |
C26H29MgNO10 |
Molekulargewicht |
539.8 g/mol |
IUPAC-Name |
magnesium;2-carboxyphenolate;2-hydroxyethyl(trimethyl)azanium |
InChI |
InChI=1S/3C7H6O3.C5H14NO.Mg/c3*8-6-4-2-1-3-5(6)7(9)10;1-6(2,3)4-5-7;/h3*1-4,8H,(H,9,10);7H,4-5H2,1-3H3;/q;;;+1;+2/p-3 |
InChI-Schlüssel |
FQCQGOZEWWPOKI-UHFFFAOYSA-K |
SMILES |
C[N+](C)(C)CCO.C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Mg+2] |
Kanonische SMILES |
C[N+](C)(C)CCO.C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Mg+2] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.